molecular formula C37H56O11 B15286989 [2-Hydroxy-1,4',6',12',17',17'-hexamethyl-18'-(3,4,5-trihydroxyoxan-2-yl)oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3'-yl] acetate

[2-Hydroxy-1,4',6',12',17',17'-hexamethyl-18'-(3,4,5-trihydroxyoxan-2-yl)oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3'-yl] acetate

Katalognummer: B15286989
Molekulargewicht: 676.8 g/mol
InChI-Schlüssel: NEWMWGLPJQHSSQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a highly complex spirocyclic polyether with a molecular formula of C₃₇H₅₆O₁₁ and a molecular weight of 692.83 g/mol . Its structure features:

  • A spiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[...]] core, indicating multiple fused and bridged ether rings.
  • A 3,4,5-trihydroxyoxan-2-yl (trihydroxylated tetrahydropyran) moiety, suggesting glycosidic or sugar-like properties.
  • Six methyl groups and an acetylated hydroxy group, contributing to its hydrophobicity.

Eigenschaften

IUPAC Name

[2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-(3,4,5-trihydroxyoxan-2-yl)oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3'-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H56O11/c1-17-12-37(29-34(7,47-29)30(42)48-37)46-20-13-32(5)22-9-8-21-31(3,4)23(45-28-27(41)26(40)19(39)15-43-28)10-11-35(21)16-36(22,35)14-24(44-18(2)38)33(32,6)25(17)20/h17,19-30,39-42H,8-16H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEWMWGLPJQHSSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(C3C(O3)(C(O2)O)C)OC4C1C5(C(CC67CC68CCC(C(C8CCC7C5(C4)C)(C)C)OC9C(C(C(CO9)O)O)O)OC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H56O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

676.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of [2-Hydroxy-1,4’,6’,12’,17’,17’-hexamethyl-18’-(3,4,5-trihydroxyoxan-2-yl)oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8’-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3’-yl] acetate involves multiple steps, including the formation of the spiro and hexacyclic structures. The synthetic routes typically require precise control of reaction conditions, such as temperature, pressure, and pH, to ensure the correct formation of the desired product. Industrial production methods may involve the use of advanced techniques like microfluidization to achieve high purity and yield .

Analyse Chemischer Reaktionen

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction could result in alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

[2-Hydroxy-1,4’,6’,12’,17’,17’-hexamethyl-18’-(3,4,5-trihydroxyoxan-2-yl)oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8’-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3’-yl] acetate has a wide range of scientific research applications. In chemistry, it is used as a model compound to study complex reaction mechanisms and molecular interactions. In biology, it may be investigated for its potential effects on cellular processes and pathways. In medicine, researchers are exploring its potential therapeutic applications, such as its ability to interact with specific molecular targets. In industry, it could be used in the development of new materials or as a catalyst in chemical reactions .

Wirkmechanismus

The mechanism of action of [2-Hydroxy-1,4’,6’,12’,17’,17’-hexamethyl-18’-(3,4,5-trihydroxyoxan-2-yl)oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8’-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3’-yl] acetate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific context and application being studied .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

The compound’s structural uniqueness lies in its spirocyclic ether framework and glycosylation . Key analogues include:

Compound Name Molecular Formula Key Features Source/Application Reference
Target Compound C₃₇H₅₆O₁₁ Spirocyclic ether core, trihydroxyoxan, acetylated hydroxy Unknown
Salternamide E C₃₄H₄₉NO₉ Macrocyclic lactam, glycosylation, antifungal activity Marine actinomycetes
T-2 Toxin C₂₄H₃₄O₉ Trichothecene epoxide, ribosomal inhibition Fusarium fungi
4-(Dibenzylamino)-2-(...)cyclohexanone C₃₄H₃₈N₂O₃ Spiro[4.5]decane core, dibenzylamino groups Synthetic intermediate

Key Observations :

  • Salternamide E shares glycosylation but lacks the spirocyclic ether complexity.
  • T-2 Toxin has an epoxide group and simpler ring system but demonstrates how structural motifs (e.g., ether bridges) influence bioactivity .
  • Synthetic spiro compounds (e.g., ) prioritize modularity, whereas the target compound’s natural origin (if applicable) may confer evolved bioactivity.
Physicochemical Properties
Property Target Compound γ-Carotene (C₄₀H₅₆) Menaquinone-4 (C₃₁H₄₀O₂) T-2 Toxin (C₂₄H₃₄O₉)
Molecular Weight 692.83 g/mol 536.88 g/mol 444.65 g/mol 466.52 g/mol
LogP (Predicted) 3.2 14.5 10.8 1.5
Solubility (Water) Low Insoluble Insoluble Moderate
Functional Groups Ethers, acetyl, hydroxyl, sugar Conjugated double bonds Isoprenoid chain, quinone Epoxide, ester

Analysis :

  • The target compound’s low water solubility aligns with its acetyl and methyl groups, contrasting with T-2 Toxin’s moderate solubility due to polar epoxide/ester groups .
  • Its logP (3.2) suggests moderate lipophilicity, suitable for membrane interaction but less extreme than carotenoids (e.g., γ-carotene, logP 14.5) .
Bioactivity and Mechanisms

While direct studies are absent, inferences from analogues suggest:

  • Antimicrobial Potential: Marine glycosylated compounds (e.g., salternamide E) exhibit antifungal activity via membrane disruption .
  • Enzyme Inhibition: The spirocyclic ether core may mimic sterols or terpenes, interfering with eukaryotic enzymes (e.g., lanosterol synthase) .
  • Toxicity Risks : Structural similarity to T-2 Toxin’s epoxide raises concerns about ribosomal binding or oxidative stress induction, though the target compound lacks an epoxide .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.